(4-Chloro-phenyl)-[4-(1-ethyl-1H-benzoimidazol-2-yl)-piperazin-1-yl]-methanone
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Overview
Description
2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1-ethyl-1H-1,3-benzodiazole is a complex organic compound that features a piperazine ring substituted with a 4-chlorobenzoyl group and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1-ethyl-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)piperazine. This intermediate is then reacted with 1-ethyl-1H-1,3-benzodiazole under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1-ethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1-ethyl-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Cetirizine Related Compound G: This compound shares structural similarities with 2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1-ethyl-1H-1,3-benzodiazole, particularly in the piperazine ring and chlorobenzoyl group.
2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-cyclopentyl-1: Another similar compound with a different substituent on the piperazine ring.
Properties
Molecular Formula |
C20H21ClN4O |
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Molecular Weight |
368.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-(1-ethylbenzimidazol-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H21ClN4O/c1-2-25-18-6-4-3-5-17(18)22-20(25)24-13-11-23(12-14-24)19(26)15-7-9-16(21)10-8-15/h3-10H,2,11-14H2,1H3 |
InChI Key |
FZTACSBFIXEFJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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